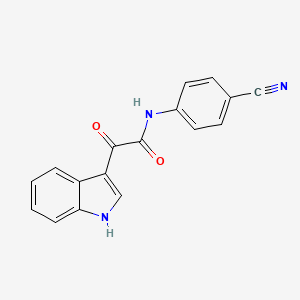
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is also known as Indoxacarb and is classified as an oxadiazine insecticide. The compound has a unique structure that makes it highly effective in controlling pests and insects.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the inhibition of sodium channels in the nervous system of insects. This leads to paralysis and death of the insect. The compound has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. This mechanism of action makes the compound highly effective in controlling pests and insects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the growth of cancer cells and has been investigated for its potential use in cancer treatment. In addition, the compound has been shown to have a neuroprotective effect and has been investigated for its potential use in treating Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. The compound is highly effective in controlling pests and insects, making it a valuable tool for researchers studying insect behavior and physiology. In addition, the compound has been investigated for its potential use in treating various diseases, making it a valuable tool for researchers studying the mechanisms of these diseases.
However, there are also limitations to the use of this compound in lab experiments. The compound has been shown to have toxic effects on mammals, making it difficult to use in studies involving animal models. In addition, the compound has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research involving N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One direction is to investigate the potential use of the compound in treating various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanisms of action of the compound in greater detail, with the aim of developing more effective insecticides and neuroprotective agents. Finally, future research could focus on developing new synthesis methods for the compound, with the aim of improving its effectiveness and reducing its toxicity.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the reaction of 1H-indole-3-carboxaldehyde with 4-cyanobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction mixture is heated to a temperature of 120-130°C for several hours until the desired product is obtained. The compound is then purified using column chromatography.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential use in drug development. The compound has been shown to have insecticidal properties and has been used to control a wide range of pests and insects. In addition, the compound has been investigated for its potential use in treating various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-9-11-5-7-12(8-6-11)20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNRGVVWLBZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
![1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide](/img/structure/B5149679.png)
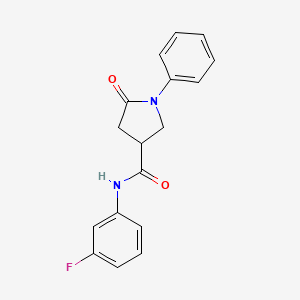
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
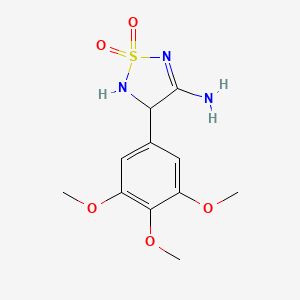
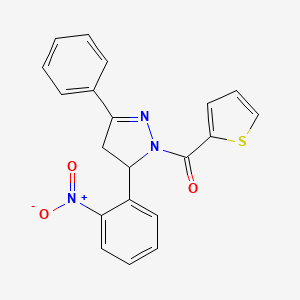
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)
![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
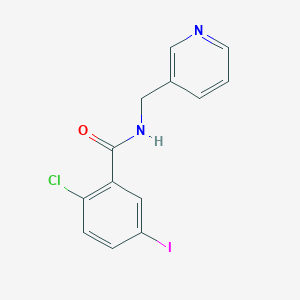
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)
![N-(4-fluorophenyl)-2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5149756.png)
